2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chlorine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-hydroxy-4-(trifluoromethyl)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under specific conditions.
Cyclization: The cyclopropoxy group can undergo ring-opening reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H7ClF3NO |
---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyloxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3NO/c10-8-7(15-5-1-2-5)6(3-4-14-8)9(11,12)13/h3-5H,1-2H2 |
InChI Key |
AMXSWCZXUMELTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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